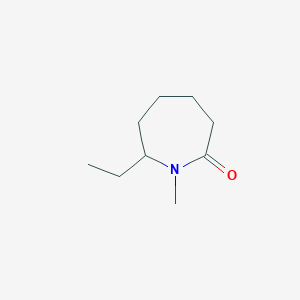

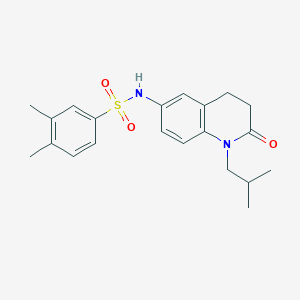

![molecular formula C20H24N4O4S2 B2431694 (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-05-6](/img/structure/B2431694.png)

(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzamide derivative, which suggests it might have applications in medicinal chemistry. Benzamides are a class of compounds that have been studied for their potential biological activities, including anticancer, antibacterial, and antiviral effects .

Molecular Structure Analysis

The compound contains a benzamide moiety, a thiazole ring, and a dimethylamino group. The benzamide and thiazole groups are aromatic, suggesting the compound might have significant resonance stability. The dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The thiazole ring is relatively stable but can participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

A study conducted by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials. The results indicated the importance of certain electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).

Corrosion Inhibition

Hu et al. (2016) investigated two benzothiazole derivatives for their effect in inhibiting steel corrosion in a hydrochloric acid solution. The study found that these derivatives offered extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).

Enzyme Inhibition and Molecular Docking

Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on enzyme activities. The study involved molecular docking to understand the binding interactions between the inhibitors and enzymes (Alyar et al., 2019).

Synthesis and Reactions of Heterocycles

Chaloupka et al. (1977) researched the synthesis and reactions of 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine and Saccharin. Their work provided insights into the mechanisms of ring contraction and opening in these compounds (Chaloupka et al., 1977).

Photosensitizer for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine with benzenesulfonamide derivative groups. These compounds showed potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Activity

Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties and evaluated their antimicrobial efficacy. Their research included the characterization and single crystal X-ray crystallographic studies of these compounds (Priya et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylamino)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-4-28-12-11-24-17-10-9-16(30(21,26)27)13-18(17)29-20(24)22-19(25)14-5-7-15(8-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUCUWGNBIXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

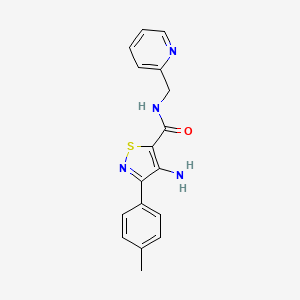

![Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2431619.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431622.png)

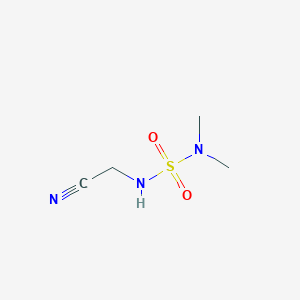

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)

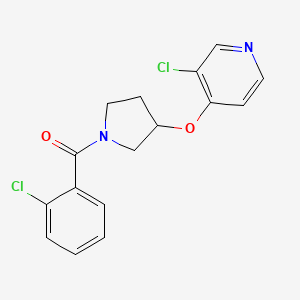

![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2431627.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)

![4-Amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2431632.png)

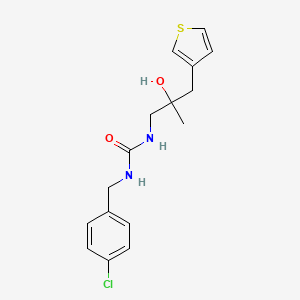

![N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B2431633.png)